molecular formula C20H24N2O2 B12338664 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid CAS No. 2135331-35-8

2-(1,4-Dibenzylpiperazin-2-yl)acetic acid

Cat. No.: B12338664
CAS No.: 2135331-35-8
M. Wt: 324.4 g/mol
InChI Key: PZZFHJIBLLXMOK-UHFFFAOYSA-N
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Description

2-(1,4-Dibenzylpiperazin-2-yl)acetic acid is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.41676 . This compound is characterized by the presence of a piperazine ring substituted with benzyl groups at the 1 and 4 positions and an acetic acid moiety at the 2 position. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid typically involves the reaction of piperazine with benzyl chloride to form 1,4-dibenzylpiperazine. This intermediate is then reacted with bromoacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1,4-Dibenzylpiperazin-2-yl)acetic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold to position pharmacophoric groups in the correct orientation to interact with the target macromolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl groups and the acetic acid moiety allows for diverse chemical reactivity and potential biological activity .

Properties

CAS No.

2135331-35-8

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(1,4-dibenzylpiperazin-2-yl)acetic acid

InChI

InChI=1S/C20H24N2O2/c23-20(24)13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24)

InChI Key

PZZFHJIBLLXMOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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